Synthesis and Characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A Comprehensive Scientific Guide
Synthesis and Characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A Comprehensive Scientific Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS No. 4897-53-4)[1][2]. As a member of the β-amino ketone class, this compound holds significant interest as a structural motif in medicinal chemistry and as a potential scaffold in drug discovery. This document outlines a robust and reproducible synthetic pathway, delves into the rationale behind the chosen methodology, and presents a comprehensive characterization protocol using modern spectroscopic techniques. The guide is designed to equip researchers and drug development professionals with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this target molecule.
Introduction and Strategic Importance
Chemical Identity and Physicochemical Properties
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound characterized by a propiophenone backbone, featuring a bromine atom on the phenyl ring and a pyrrolidine moiety attached to the β-carbon relative to the ketone. This structure places it in the broad class of compounds known as Mannich bases or β-amino ketones.[3]
| Property | Value | Source |
| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| CAS Number | 4897-53-4 | [1][2] |
| Molecular Formula | C₁₃H₁₆BrNO | [1] |
| Molecular Weight | 282.18 g/mol | [1] |
| Canonical SMILES | O=C(CCC1=CC=C(Br)C=C1)N1CCCC1 | [1] |
| InChI Key | XEKJAKCCVYVXDU-UHFFFAOYSA-N | [1] |
Significance in Medicinal Chemistry
The significance of this molecule lies in its core structure. The β-amino ketone scaffold is prevalent in numerous biologically active compounds and approved pharmaceuticals. The pyrrolidine ring is a common feature in many CNS-active drugs and natural alkaloids, often imparting favorable pharmacokinetic properties.[4] Furthermore, the bromophenyl group serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening.[5] The overall structure is analogous to synthetic cathinones, a class of compounds known for their psychoactive properties, making this molecule and its derivatives relevant in both pharmaceutical development and forensic analysis.[6][7] The prodrug approach, where molecules are chemically modified to improve their delivery and efficacy, is a key strategy in modern drug development, and scaffolds like this are prime candidates for such modifications.[8][9][10][11]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of β-amino ketones can be approached through several classical organic reactions. The choice of strategy depends on factors such as starting material availability, scalability, and desired purity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary and highly effective disconnection approaches.
Caption: Retrosynthetic analysis of the target compound.
-
Approach A (C-N Disconnection): This strategy involves a nucleophilic substitution reaction. The synthesis proceeds in two steps: first, a Friedel-Crafts acylation to create a halo-ketone intermediate, followed by the reaction of this intermediate with pyrrolidine. This is the pathway detailed in this guide due to its high yield and control.
-
Approach B (Mannich Reaction): This is a classic three-component condensation of an active hydrogen compound (4'-bromoacetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[3][12][13] While often efficient for one-pot syntheses, it can sometimes lead to side products and purification challenges.
Detailed Experimental Protocol: A Two-Step Approach
This guide details the synthesis via the C-N disconnection pathway, which offers excellent control over the reaction and typically results in a high-purity product.
Caption: Two-step synthetic workflow for the target molecule.
Step 1: Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one
This step utilizes a Friedel-Crafts acylation, a cornerstone of aromatic chemistry, to attach the three-carbon chain to the bromophenyl ring.[14]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Bromobenzene | C₆H₅Br | 157.01 | 24.0 g | 152.8 mmol |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 19.4 g | 152.8 mmol |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 25.5 g | 191.0 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 55 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | 15 g | - |
| Ice | H₂O | 18.02 | 45 g | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Magnesium sulfate (anhyd.) | MgSO₄ | 120.37 | q.s. | - |
Protocol:
-
Suspend aluminum chloride (25.5 g) in 35 mL of dry dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Cool the suspension in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (19.4 g) in 10 mL of DCM dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of bromobenzene (24.0 g) in 10 mL of DCM dropwise over 30 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Carefully pour the reaction mixture onto a slurry of crushed ice (45 g) and concentrated HCl (15 g).
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine all organic phases and wash sequentially with 150 mL of saturated NaHCO₃ solution and twice with 150 mL portions of water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting solid residue can be recrystallized from hexanes to yield the intermediate product as a slightly yellowish solid.[14]
Step 2: Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
This step involves the nucleophilic substitution of the chloride in the intermediate with pyrrolidine.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 1-(4-bromophenyl)-3-chloropropan-1-one | C₉H₈BrClO | 247.52 | 10.0 g | 40.4 mmol |
| Pyrrolidine | C₄H₉N | 71.12 | 7.2 g (8.3 mL) | 101 mmol |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.2 g | 80.8 mmol |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 200 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. | - |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - |
Protocol:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (10.0 g) in 200 mL of acetonitrile in a round-bottom flask.
-
Add potassium carbonate (11.2 g) to the solution to act as a base.
-
Add pyrrolidine (7.2 g) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a solid or viscous oil.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. Spectra should be recorded in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.80 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |
| ~ 7.55 | Doublet (d) | 2H | Ar-H (ortho to Br) | Typical aromatic region for a p-substituted benzene ring. |
| ~ 3.45 | Triplet (t) | 2H | -CO-CH₂- | Adjacent to the carbonyl group. |
| ~ 2.90 | Triplet (t) | 2H | -CH₂-N- | Adjacent to the nitrogen atom. |
| ~ 2.50 | Multiplet (m) | 4H | N-CH₂- (pyrrolidine) | Protons on carbons directly attached to nitrogen in the pyrrolidine ring. |
| ~ 1.80 | Multiplet (m) | 4H | -CH₂- (pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 197.0 | C=O | Typical chemical shift for an aryl ketone carbonyl carbon.[14] |
| ~ 135.5 | Ar-C (C-C=O) | Quaternary aromatic carbon attached to the carbonyl. |
| ~ 132.0 | Ar-CH (C-Br) | Aromatic CH carbons ortho to the bromine atom. |
| ~ 129.8 | Ar-CH (C-C=O) | Aromatic CH carbons ortho to the carbonyl group. |
| ~ 128.5 | Ar-C (C-Br) | Quaternary aromatic carbon bearing the bromine atom. |
| ~ 54.0 | N-CH₂- (pyrrolidine) | Pyrrolidine carbons adjacent to nitrogen. |
| ~ 49.0 | -CH₂-N- (chain) | Propyl chain carbon attached to nitrogen. |
| ~ 35.0 | -CO-CH₂- (chain) | Propyl chain carbon attached to the carbonyl. |
| ~ 23.5 | -CH₂- (pyrrolidine) | Pyrrolidine β-carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~ 2960-2850 | Medium | C-H (aliphatic) | Stretching |
| ~ 1685 | Strong | C=O (aryl ketone) | Stretching[15] |
| ~ 1585 | Medium-Strong | C=C (aromatic) | Stretching |
| ~ 1180 | Medium | C-N (aliphatic amine) | Stretching |
| ~ 1010 | Strong | C-Br | Stretching |
| ~ 820 | Strong | C-H (p-subst. bend) | Out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. Due to the presence of bromine, a characteristic isotopic pattern will be observed.
-
Expected Molecular Ion (M⁺): A doublet of peaks of nearly equal intensity at m/z 281 and m/z 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
High-Resolution MS (HRMS): Calculated for [C₁₃H₁₆⁷⁹BrNO + H]⁺: 282.0493; Found: [Value should be within 5 ppm].
-
Key Fragmentation: A prominent fragment should be observed from the alpha-cleavage adjacent to the carbonyl group, resulting in the [M - C₃H₆N]⁺ ion (the 4-bromobenzoyl cation) at m/z 183/185.
Conclusion and Outlook
This guide has presented a reliable and well-documented pathway for the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, beginning from readily available commercial starting materials. The two-step sequence involving Friedel-Crafts acylation followed by nucleophilic substitution is shown to be an effective strategy. Furthermore, a comprehensive analytical workflow has been detailed to ensure the unambiguous confirmation of the final product's structure and purity. The information provided herein serves as a robust foundation for researchers in medicinal chemistry and related fields to produce and utilize this valuable chemical scaffold for further investigation and the development of novel molecular entities.
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